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  • Product: 5-Piperidin-3-ylpyridin-2-amine
  • CAS: 868254-64-2

Core Science & Biosynthesis

Foundational

Technical Guide: 5-(Piperidin-3-yl)pyridin-2-amine Derivatives

This guide details the technical architecture, synthesis, and pharmacological utility of the 5-(piperidin-3-yl)pyridin-2-amine scaffold.[1] This specific chemical moiety represents a privileged pharmacophore in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical architecture, synthesis, and pharmacological utility of the 5-(piperidin-3-yl)pyridin-2-amine scaffold.[1] This specific chemical moiety represents a privileged pharmacophore in medicinal chemistry, merging a classic hinge-binding motif (the 2-aminopyridine) with a solubilizing, vector-rich saturated heterocycle (the 3-substituted piperidine).[1]

While structurally related to nicotinic ligands (e.g., anabasine), the addition of the 2-amino group shifts the primary biological activity toward kinase inhibition , specifically targeting Serine/Threonine kinases like MNK1/2 (MAPK-interacting kinases) and CDKs (Cyclin-dependent kinases).[1]

Part 1: Executive Summary & Structural Logic

The 5-(piperidin-3-yl)pyridin-2-amine scaffold acts as a bidentate ligand designed to interrogate the ATP-binding pocket of protein kinases.[1] Its utility in drug development stems from three structural pillars:

  • The Hinge Binder (Pyridin-2-amine): The pyridine nitrogen (acceptor) and the exocyclic amino group (donor) form a canonical hydrogen-bonding network with the kinase hinge region (typically interacting with the backbone carbonyl and amide NH of residues like Glu, Met, or Leu).[1]

  • The Solubility/Selectivity Vector (Piperidine): The saturated piperidine ring, attached at the 5-position, projects into the solvent-exposed region or the ribose-binding pocket.[1] This enhances aqueous solubility (lowering LogP) and provides a secondary amine handle for further derivatization (e.g., amides, ureas) to reach the "gatekeeper" residues.[1]

  • Chirality (C3-Piperidine): The 3-position attachment creates a chiral center.[1] The (S)- and (R)-enantiomers often exhibit distinct binding modes, allowing for the fine-tuning of selectivity between homologous kinases (e.g., MNK1 vs. MNK2).[1]

Part 2: Chemical Architecture & SAR

Pharmacophore Mapping

The scaffold functions through a "Head-Linker-Tail" mechanism:

  • Head (Hinge): 2-Aminopyridine.[1] Critical for ATP-competitiveness.[1] Modifications here (e.g., methylation of the amine) often abolish activity.[1]

  • Linker (Bond): The C5-C3 bond connects the aromatic and aliphatic systems.[1] Rotational freedom here allows the piperidine to adopt a "chair" conformation that minimizes steric clash with the kinase P-loop.[1]

  • Tail (Solvent Front): The piperidine nitrogen.[1][2][3][4] In MNK inhibitors (like analogs of eFT508 or Cercosporamide ), this nitrogen is often capped with complex heterocycles to engage specific non-conserved residues, driving selectivity over other kinases.[1]

Case Study: MNK1/2 Inhibition

In the context of MNK1/2 inhibition, this scaffold prevents the phosphorylation of eIF4E at Ser209. This blockade disrupts the translation of oncogenic mRNAs (e.g., MYC, BCL2) without affecting global protein synthesis, a key safety advantage over general translation inhibitors.[1]

Part 3: Synthetic Methodologies

The construction of this scaffold requires a strategy that installs the saturated ring while preserving the sensitive aminopyridine.

Protocol A: The "Suzuki-Reduction" Route (Standard)

This route builds the carbon skeleton via cross-coupling and then saturates the distal ring.[1]

Step 1: Suzuki-Miyaura Coupling

  • Reagents: 2-Amino-5-bromopyridine (N-protected, e.g., N-Boc or Pivaloyl) + 3-Pyridylboronic acid.[1]

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.[1]

  • Conditions: Na₂CO₃ (2M), Dioxane/H₂O, 90°C, 12h.

  • Outcome: 5-(Pyridin-3-yl)pyridin-2-amine (Bipyridyl intermediate).[1]

Step 2: Regioselective Hydrogenation

  • Challenge: Reducing the 3-pyridyl ring without reducing the 2-aminopyridine.

  • Catalyst: PtO₂ (Adams' Catalyst) or Rh/C (5%).[1]

  • Conditions: H₂ (50 psi), AcOH/MeOH solvent system. Acidic media protonates the pyridines, activating the more electron-deficient ring for reduction.[1]

  • Outcome: 5-(Piperidin-3-yl)pyridin-2-amine (Racemic).[1]

Step 3: Chiral Resolution

  • Method: Chiral SFC (Supercritical Fluid Chromatography) using a polysaccharide-based column (e.g., Chiralpak AD-H).[1]

  • Eluent: CO₂/MeOH with 0.1% Diethylamine.

Protocol B: The "Chiral Synthon" Route (Advanced)

Direct coupling prevents the need for resolution but requires expensive starting materials.[1]

  • Reagents: 2-Amino-5-iodopyridine + (S)-N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine.[1]

  • Catalyst: PdCl₂(dppf)[1]·DCM adduct.[1]

  • Note: Requires careful control of base and temperature to prevent racemization.[1]

Part 4: Experimental Protocols

Synthesis of 5-(Piperidin-3-yl)pyridin-2-amine (Racemic)[1]
  • Coupling: Charge a flask with 2-amino-5-bromopyridine (1.0 eq), 3-pyridylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq). Add 1,4-dioxane and 2M Na₂CO₃ (3:1 ratio).[1] Degas with N₂ for 10 min.[1] Heat to 95°C for 16h.[1] Cool, filter through Celite, and concentrate.[1] Purify via flash chromatography (DCM/MeOH) to yield the bipyridyl.[1]

  • Hydrogenation: Dissolve the bipyridyl intermediate in glacial acetic acid. Add PtO₂ (10 wt%).[1] Hydrogenate in a Parr shaker at 50 psi for 24h.

  • Workup: Filter catalyst carefully (pyrophoric!). Concentrate the filtrate. Neutralize with sat. NaHCO₃ and extract with DCM/iPrOH (3:1). Dry over Na₂SO₄ and concentrate.

  • Yield: Typically 60-75% over two steps.

MNK1 Kinase Assay (ADP-Glo)
  • Objective: Measure IC₅₀ of derivatives against MNK1.

  • Reagents: Recombinant MNK1, Biotinylated-eIF4E peptide substrate, ATP (10 µM), ADP-Glo Reagent (Promega).[1]

  • Procedure:

    • Incubate compound (serial dilution) with MNK1 (5 ng/well) in kinase buffer (Tris pH 7.5, MgCl₂, DTT) for 10 min.[1]

    • Add ATP and Substrate.[1] Incubate at RT for 45 min.

    • Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP).[1] Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1] Incubate 30 min.

    • Read Luminescence.[1]

Part 5: Visualization & Logic

Diagram 1: Retrosynthetic Analysis

This diagram illustrates the logical disconnection of the scaffold into its constituent building blocks.[1]

Retrosynthesis Target 5-(Piperidin-3-yl)pyridin-2-amine (Target Scaffold) Inter 5-(Pyridin-3-yl)pyridin-2-amine (Bipyridyl Intermediate) Inter->Target Regioselective Hydrogenation (PtO2, H2, AcOH) SM1 2-Amino-5-bromopyridine (Hinge Binder) SM1->Inter Suzuki Coupling (Pd cat., Base) SM2 3-Pyridylboronic Acid (Pre-Piperidine) SM2->Inter

Caption: Retrosynthetic disconnection showing the assembly of the core via Suzuki coupling followed by selective ring reduction.

Diagram 2: MNK Signaling & Mechanism of Action

This diagram details the biological pathway where this scaffold exerts its therapeutic effect.[1]

MNK_Pathway Extracellular Growth Factors / Cytokines RAS RAS / RAF Extracellular->RAS MEK MEK1/2 RAS->MEK ERK ERK / p38 MAPK MEK->ERK MNK MNK1/2 (Target Kinase) ERK->MNK Phosphorylation (Activation) eIF4E eIF4E (Ser209) MNK->eIF4E Phosphorylation (p-eIF4E) Inhibitor 5-Piperidin-3-yl-pyridin-2-amine Derivative Inhibitor->MNK Inhibition (ATP Competitive) Translation Oncogenic mRNA Translation (MYC, BCL2, MCL1) eIF4E->Translation Promotes

Caption: The MAP Kinase pathway illustrating MNK1/2 activation and the downstream blockade of eIF4E phosphorylation by the inhibitor.

Part 6: Data Summary

Table 1: SAR Trends for 5-Substituted Pyridin-2-amine Derivatives

Substitution (C5)Kinase Affinity (MNK1)Solubility (pH 7.[1]4)Notes
Phenyl Low (µM range)LowLacks specific interactions; too planar.[1]
Pyridin-3-yl ModerateModerate"Flat" molecule; good hinge binder but poor selectivity.[1]
Piperidin-3-yl High (nM range) High Ideal scaffold. Chair conformation fills pocket; amine allows salt formation.[1]
N-Methyl-Piperidin-3-yl ModerateHighMethylation may cause steric clash depending on pocket depth.[1]
Piperidin-4-yl LowHighVector orientation mismatch; does not project correctly into solvent front.[1]

References

  • Reich, S. H., et al. (2018).[1] Structure-based Design of Pyridone–Aminal eFT508 Targeting Dysregulated Translation by Selective Mitogen-activated Protein Kinase Interacting Kinases 1 and 2 (MNK1/2) Inhibition. Journal of Medicinal Chemistry, 61(8), 3516–3540.[1] Link[1]

  • Teo, T., et al. (2015).[1] Pharmacological Inhibitors of the MNK Kinases: Recent Advances and Future Perspectives. Molecular Pharmacology, 88(5), 935-943.[1] Link

  • Bhanot, H., et al. (2019).[1] The MNK1/2 inhibitor eFT508 (tomivosertib) suppresses protein synthesis and growth of diffuse large B-cell lymphoma cells.[1] Molecular Cancer Therapeutics, 18(11). Link

  • Lin, N. H., et al. (2001).[1][5] Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633.[1] Link

  • Yang, X., et al. (2021).[1][6] Progress in developing MNK inhibitors. European Journal of Medicinal Chemistry, 219, 113420. Link

Sources

Exploratory

An In-depth Technical Guide to the Therapeutic Potential of 5-Piperidin-3-ylpyridin-2-amine

This guide provides a comprehensive exploration of the therapeutic potential of the novel chemical entity, 5-Piperidin-3-ylpyridin-2-amine. By leveraging established knowledge of structurally related compounds and founda...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the therapeutic potential of the novel chemical entity, 5-Piperidin-3-ylpyridin-2-amine. By leveraging established knowledge of structurally related compounds and foundational principles of medicinal chemistry, we will delve into its plausible synthesis, hypothesize its mechanism of action, and outline a strategic framework for its biological evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Promise of Privileged Scaffolds

The piperidine and pyridine ring systems are cornerstones of modern medicinal chemistry, recognized as "privileged structures" due to their frequent appearance in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] The piperidine moiety, a saturated six-membered heterocycle, offers a versatile, three-dimensional scaffold that can be readily functionalized to interact with diverse biological targets.[1] Similarly, the pyridine ring, an aromatic six-membered heterocycle, is a key component in numerous therapeutic agents, contributing to their binding affinity and pharmacokinetic properties.[3]

The compound of interest, 5-Piperidin-3-ylpyridin-2-amine, combines these two powerful pharmacophores. While direct research on this specific molecule is not extensively published, its structural similarity to known kinase inhibitors and other therapeutic agents provides a strong rationale for investigating its potential. This guide will, therefore, construct a scientifically rigorous hypothesis regarding its therapeutic utility, supported by data from analogous compounds, and propose a clear path for its preclinical evaluation.

Proposed Synthesis of 5-Piperidin-3-ylpyridin-2-amine

A plausible and efficient synthesis of 5-Piperidin-3-ylpyridin-2-amine can be conceptualized based on established synthetic methodologies for related compounds, such as the synthesis of 3-amino piperidine derivatives and the coupling of pyridine and piperidine moieties.[4] The proposed synthetic route is outlined below.

Experimental Protocol: Synthesis

Step 1: Synthesis of N-Boc-3-aminopiperidine This initial step involves the protection of the amino group of 3-aminopiperidine to prevent unwanted side reactions in subsequent steps.

  • Dissolve 3-aminopiperidine dihydrochloride in a suitable solvent such as dichloromethane (DCM).

  • Add a base, for instance, triethylamine (TEA), to neutralize the hydrochloride salt.

  • Introduce Di-tert-butyl dicarbonate (Boc)₂O to the reaction mixture.

  • Stir the reaction at room temperature for a designated period, monitoring its progress using Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup to isolate the N-Boc-3-aminopiperidine product.

Step 2: Suzuki-Miyaura Coupling This cross-coupling reaction will form the crucial bond between the piperidine and pyridine rings.

  • Combine N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (prepared from the corresponding halide) and 2-amino-5-bromopyridine in a reaction vessel.

  • Add a palladium catalyst, such as Pd(PPh₃)₄, and a base, for example, sodium carbonate.

  • Use a solvent system of toluene, ethanol, and water.

  • Heat the mixture under an inert atmosphere and monitor the reaction by TLC.

  • After completion, extract the product with an organic solvent and purify it using column chromatography.

Step 3: Deprotection of the Boc Group The final step involves the removal of the Boc protecting group to yield the target compound.

  • Dissolve the product from Step 2 in a solution of trifluoroacetic acid (TFA) in DCM.

  • Stir the reaction at room temperature.

  • Monitor the deprotection process by TLC.

  • Once the reaction is complete, neutralize the excess acid and extract the final product, 5-Piperidin-3-ylpyridin-2-amine.

Workflow for Synthesis

Synthesis_Workflow A 3-Aminopiperidine Dihydrochloride B N-Boc-3-aminopiperidine A->B Boc Protection C N-Boc-3-(boronic ester)piperidine B->C Borylation E N-Boc-5-(piperidin-3-yl)pyridin-2-amine C->E Suzuki Coupling D 2-Amino-5-bromopyridine D->E F 5-Piperidin-3-ylpyridin-2-amine E->F Deprotection

Caption: Proposed synthetic workflow for 5-Piperidin-3-ylpyridin-2-amine.

Hypothesized Mechanism of Action and Biological Targets

The structural architecture of 5-Piperidin-3-ylpyridin-2-amine, particularly the 2-aminopyridine moiety, is a common feature in a number of kinase inhibitors. For example, Palbociclib, a potent inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), features a similar 2-aminopyridine core that is crucial for its interaction with the kinase hinge region.[5] Therefore, it is highly plausible that 5-Piperidin-3-ylpyridin-2-amine functions as a kinase inhibitor.

Primary Hypothesized Target: Cyclin-Dependent Kinases (CDKs)

Given the structural similarities to known CDK inhibitors, we hypothesize that 5-Piperidin-3-ylpyridin-2-amine will exhibit inhibitory activity against one or more members of the CDK family. The piperidine ring can be envisioned to occupy the ribose pocket of the ATP binding site, while the 2-aminopyridine forms key hydrogen bonds with the hinge region of the kinase.

Signaling Pathway

CDK_Pathway cluster_0 Cell Cycle Progression G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase G2 Phase G2 Phase S Phase->G2 Phase M Phase M Phase G2 Phase->M Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F releases Gene Transcription Gene Transcription E2F->Gene Transcription activates Gene Transcription->S Phase 5-Piperidin-3-ylpyridin-2-amine 5-Piperidin-3-ylpyridin-2-amine 5-Piperidin-3-ylpyridin-2-amine->CDK4/6 inhibits

Caption: Hypothesized inhibition of the CDK4/6 pathway by 5-Piperidin-3-ylpyridin-2-amine.

Other Potential Targets:

  • Serotonin 5-HT1A Receptor: Derivatives of 2-aminopyridine have been identified as potent 5-HT1A receptor agonists, suggesting a potential role in treating depression and anxiety.[6]

  • Lipoxygenase (LOX): Certain pyridine-containing compounds have shown inhibitory activity against lipoxygenase, an enzyme implicated in inflammation and cancer.[7]

  • Mitogen- and Stress-Activated Protein Kinase 1 (MSK1): Guanidine derivatives of arylpyridin-2-yl have been developed as MSK1 inhibitors with potential applications in asthma.[4]

  • Checkpoint Kinase 1 (CHK1): Pyrazine derivatives with a pyridin-2-ylamino moiety have been discovered as selective CHK1 inhibitors, a promising target in cancer therapy.[8]

Potential Therapeutic Applications

Based on the hypothesized biological targets, 5-Piperidin-3-ylpyridin-2-amine could have therapeutic potential in several key areas:

  • Oncology: As a potential CDK inhibitor, the compound could be effective against hormone receptor-positive breast cancer and other malignancies driven by aberrant cell cycle progression. Its potential as a CHK1 inhibitor also warrants investigation in the context of combination therapies with DNA-damaging agents.

  • Neuroscience: If the compound exhibits activity at the 5-HT1A receptor, it could be developed as a novel antidepressant or anxiolytic agent.

  • Inflammatory Diseases: Inhibition of LOX or MSK1 could position this compound as a candidate for treating chronic inflammatory conditions such as rheumatoid arthritis or asthma.

Experimental Protocols for Biological Evaluation

A systematic biological evaluation is crucial to validate the therapeutic potential of 5-Piperidin-3-ylpyridin-2-amine. The following protocols outline key experiments.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of the compound against a panel of kinases, with a primary focus on CDKs.

Protocol:

  • Prepare a stock solution of 5-Piperidin-3-ylpyridin-2-amine in dimethyl sulfoxide (DMSO).

  • Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.

  • In a 384-well plate, add the recombinant kinase, a suitable substrate (e.g., a peptide), and ATP.

  • Add the test compound at various concentrations.

  • Incubate the reaction at 30°C for a specified time.

  • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

  • Calculate the percentage of inhibition at each concentration and determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

Protocol:

  • Seed cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of 5-Piperidin-3-ylpyridin-2-amine.

  • Incubate for 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% growth inhibition).

Workflow for Biological Evaluation

Bio_Eval_Workflow A Compound Synthesis B In Vitro Kinase Assay Panel A->B C Cell-Based Assays (e.g., MTT) B->C D Lead Optimization C->D D->B E In Vivo Efficacy Studies (Animal Models) D->E F Pharmacokinetic & Toxicological Studies E->F G IND-Enabling Studies F->G

Sources

Foundational

commercial availability of 5-Piperidin-3-ylpyridin-2-amine

An In-depth Technical Guide to 5-(Piperazin-1-yl)pyridin-2-amine: Commercial Availability, Synthesis, and Applications in Drug Development A Note on Chemical Nomenclature: This guide focuses on the chemical compound 5-(P...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-(Piperazin-1-yl)pyridin-2-amine: Commercial Availability, Synthesis, and Applications in Drug Development

A Note on Chemical Nomenclature: This guide focuses on the chemical compound 5-(Piperazin-1-yl)pyridin-2-amine . Initial searches for "5-Piperidin-3-ylpyridin-2-amine" did not yield significant results for a commercially available or widely researched compound. However, extensive data is available for the structurally related 5-(piperazin-1-yl)pyridin-2-amine, a key intermediate in pharmaceutical synthesis. Given the context of drug development professionals as the target audience, it is highly probable that this piperazine derivative is the compound of interest.

Introduction

5-(Piperazin-1-yl)pyridin-2-amine is a heterocyclic amine that has garnered significant attention in the field of medicinal chemistry. Its structure, featuring a pyridinamine core linked to a piperazine moiety, makes it a valuable building block for the synthesis of complex biologically active molecules.[1][2][3] The piperidine and piperazine rings are privileged structures in drug discovery, appearing in numerous approved pharmaceuticals due to their favorable pharmacokinetic properties.[1][2][3] This guide provides a comprehensive overview of the commercial availability, synthesis, chemical properties, and applications of 5-(piperazin-1-yl)pyridin-2-amine, with a particular focus on its role in the development of targeted cancer therapies.

Commercial Availability

5-(Piperazin-1-yl)pyridin-2-amine, identified by the CAS Number 1082876-26-3 , is readily available from a variety of chemical suppliers.[4][5][6][7] It is typically offered as a research chemical in various purities and quantities to cater to the needs of academic and industrial laboratories. Below is a summary of representative suppliers and their product offerings. Researchers are advised to consult the suppliers' websites for the most current information on pricing and availability.

SupplierCatalog Number (Example)PurityQuantity
BLDpharmBD12803898%1g, 5g, 10g
ChemicalBookCB7254708798%Inquire
VeeprhoVE0010734InquireInquire
PharmaffiliatesPA 27 0020757InquireInquire
Adamas Reagent, Ltd.InquireInquireInquire
Accela ChemBio Co.,Ltd.InquireInquireInquire

Chemical Synthesis

The synthesis of 5-(piperazin-1-yl)pyridin-2-amine can be achieved through several synthetic routes. A common approach involves the nucleophilic aromatic substitution of a suitable pyridine precursor with piperazine. Below is a representative, multi-step synthetic protocol.

Experimental Protocol: Synthesis of 5-(Piperazin-1-yl)pyridin-2-amine

Step 1: Nitration of 2-chloropyridine

  • To a solution of 2-chloropyridine in concentrated sulfuric acid, slowly add fuming nitric acid at a controlled temperature (typically below 10 °C).

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 2-chloro-5-nitropyridine.

Step 2: Nucleophilic Aromatic Substitution with Piperazine

  • Dissolve 2-chloro-5-nitropyridine and an excess of piperazine in a suitable solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Add a base, for example, potassium carbonate, to the mixture.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(5-nitropyridin-2-yl)piperazine.

Step 3: Reduction of the Nitro Group

  • Dissolve 1-(5-nitropyridin-2-yl)piperazine in a solvent like ethanol or methanol.

  • Add a reducing agent, such as palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

  • Stir the reaction at room temperature until the reduction is complete.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the final product, 5-(piperazin-1-yl)pyridin-2-amine.

Figure 1: Synthetic scheme for 5-(Piperazin-1-yl)pyridin-2-amine.

Physicochemical and Safety Data

Below is a table summarizing the key physicochemical properties of 5-(piperazin-1-yl)pyridin-2-amine.

PropertyValueSource
CAS Number 1082876-26-3[4][5][6][7]
Molecular Formula C₉H₁₄N₄[6][7]
Molecular Weight 178.24 g/mol [6][7]
Appearance Off-white to yellow solid[8]
Storage Temperature 2-8°C, under inert gas[7][8]
Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 5-(piperazin-1-yl)pyridin-2-amine. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information. General safety measures include:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][10]

  • Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9][10] Do not eat, drink, or smoke when using this product.[11]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[9]

Applications in Drug Discovery and Development

The primary application of 5-(piperazin-1-yl)pyridin-2-amine in the pharmaceutical industry is as a crucial building block and a known impurity in the synthesis of Palbociclib .[4][6][7]

Role as a Precursor to Palbociclib

Palbociclib (marketed as Ibrance) is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). It is approved for the treatment of certain types of breast cancer. The synthesis of Palbociclib involves the coupling of 5-(piperazin-1-yl)pyridin-2-amine with a pyrido[2,3-d]pyrimidin-7-one core. The amino group on the pyridine ring of 5-(piperazin-1-yl)pyridin-2-amine partakes in a key bond-forming reaction to construct the final drug molecule.

Figure 2: Role of 5-(Piperazin-1-yl)pyridin-2-amine in Palbociclib synthesis.
Significance as a Process Impurity

In the manufacturing of active pharmaceutical ingredients (APIs) like Palbociclib, the control of impurities is of paramount importance to ensure the safety and efficacy of the final drug product. 5-(Piperazin-1-yl)pyridin-2-amine can be present as an unreacted starting material or a degradation product.[4][6][7] Therefore, its detection and quantification are critical aspects of the quality control process for Palbociclib. Reference standards of 5-(piperazin-1-yl)pyridin-2-amine are used to develop and validate analytical methods for this purpose.

Conclusion

5-(Piperazin-1-yl)pyridin-2-amine is a commercially available and synthetically accessible compound with a significant role in modern pharmaceutical development. Its utility as a key building block for the CDK4/CDK6 inhibitor Palbociclib underscores the importance of substituted pyridinamines in medicinal chemistry. A thorough understanding of its synthesis, properties, and analytical characterization is essential for researchers and professionals involved in the development and manufacturing of related therapeutics.

References

  • 5-(Piperazin-1-yl)pyridine-2-amine | CAS 1082876-26-3 - Veeprho. [Link]

  • 1082876-26-3 | Product Name : 5-(Piperazin-1-yl)pyridin-2-ylamine - Pharmaffiliates. [Link]

  • 8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one - PubChem. [Link]

  • Piperidine Safety Data Sheet Jubilant Life Sciences Limited. [Link]

  • Products - 2a biotech. [Link]

  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model - MDPI. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC. [Link]

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. [Link]

  • (PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. [Link]

  • Piperidine - Wikipedia. [Link]

  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. [Link]

  • N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9 - PubMed. [Link]

  • PIPERIDINE - Ataman Kimya. [Link]

  • Chinese Factory Supply Buy High Quality 2-Amino-5-methylpyridine 1603-41-4 with Safe Delivery. [Link]

  • Piperidine | P212121 Store. [Link]

Sources

Protocols & Analytical Methods

Method

detailed experimental protocol for 5-Piperidin-3-ylpyridin-2-amine synthesis

Executive Summary This protocol details the synthesis of 5-(piperidin-3-yl)pyridin-2-amine , a critical pharmacophore in the development of kinase inhibitors (e.g., JAK, MNK pathways). Unlike standard aliphatic couplings...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the synthesis of 5-(piperidin-3-yl)pyridin-2-amine , a critical pharmacophore in the development of kinase inhibitors (e.g., JAK, MNK pathways). Unlike standard aliphatic couplings, which often suffer from slow kinetics or protodeboronation, this route utilizes a Suzuki-Miyaura coupling with a vinyl boronate surrogate (N-Boc-tetrahydropyridine), followed by catalytic hydrogenation and acidolytic deprotection .

This approach ensures high regioselectivity, minimizes pyridine reduction side-products, and is scalable from milligram to multigram quantities.

Retrosynthetic Analysis & Strategy

The direct coupling of a saturated piperidine-3-boronic acid is often problematic due to the instability of secondary alkyl boronates (protodeboronation). To circumvent this, we employ a "coupling-reduction" strategy.

Strategic Logic
  • Suzuki Interface: We utilize the

    
    -
    
    
    
    coupling between an aryl halide and a vinyl boronate. This is kinetically faster and more robust than
    
    
    -
    
    
    couplings.
  • Chemoselective Reduction: The resulting internal alkene is reduced using Pd/C. Conditions are tuned to reduce the enamine-like double bond without reducing the electron-deficient pyridine ring.

  • Late-Stage Deprotection: The Boc group is retained until the final step to aid in purification and solubility.

Retrosynthesis Target Target: 5-(Piperidin-3-yl)pyridin-2-amine Intermediate1 Intermediate A: N-Boc-Protected Piperidine Intermediate1->Target Deprotection (TFA or HCl) Intermediate2 Intermediate B: Tetrahydropyridine Coupling Product Intermediate2->Intermediate1 Hydrogenation (H2, Pd/C) SM1 SM 1: 2-Amino-5-bromopyridine SM1->Intermediate2 Suzuki Coupling (Pd(dppf)Cl2) SM2 SM 2: N-Boc-5,6-dihydro-2H-pyridine-3-boronate SM2->Intermediate2

Figure 1: Retrosynthetic disconnection showing the conversion of raw materials to the target via a stable tetrahydropyridine intermediate.

Experimental Protocol

Phase 1: Suzuki-Miyaura Coupling

Objective: C-C bond formation between the pyridine and the tetrahydropyridine ring.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]RoleCAS No.
2-Amino-5-bromopyridine 1.0Electrophile1072-97-5
N-Boc-5,6-dihydro-2H-pyridine-3-boronic acid pinacol ester 1.1Nucleophile885693-20-9
Pd(dppf)Cl₂ · DCM 0.05Catalyst95464-05-4
Cesium Carbonate (Cs₂CO₃) 2.0Base534-17-8
1,4-Dioxane / Water 4:1 v/vSolvent-
Step-by-Step Procedure
  • Setup: In a pressure-rated reaction vial or round-bottom flask, combine the 2-amino-5-bromopyridine (1.0 eq), the boronate ester (1.1 eq), and Cs₂CO₃ (2.0 eq).

  • Solvent Addition: Add the 1,4-Dioxane/Water mixture (concentration ~0.1 M relative to bromide).

  • Degassing (CRITICAL): Sparge the mixture with Argon or Nitrogen for 10 minutes. Note: Oxygen causes homocoupling of the boronate and deactivates the Pd catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) quickly to minimize air exposure. Seal the vessel.

  • Reaction: Heat to 90°C for 4–16 hours.

    • Checkpoint: Monitor by LCMS. Look for disappearance of bromide (M+H 173/175) and appearance of product (M+H ~276).

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with EtOAc and wash with water and brine.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (SiO₂). Elute with Hexanes/EtOAc (gradient 0-50%).

    • Yield Expectation: 70–85%.

Phase 2: Catalytic Hydrogenation

Objective: Reduction of the alkene to the saturated piperidine without reducing the pyridine ring.

Reagents
ReagentRoleConditions
Intermediate from Phase 1 Substrate0.1 M in MeOH
10% Pd/C (wet) Catalyst10-20 wt% loading
Hydrogen Gas (H₂) ReductantBalloon (1 atm)
Step-by-Step Procedure
  • Dissolution: Dissolve the coupling product in Methanol (MeOH). Ethanol is an acceptable alternative.

  • Catalyst Addition: Under an inert atmosphere (N₂), carefully add 10% Pd/C. Safety: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Purge the flask with H₂ (vacuum/fill cycles x3). Stir vigorously under a balloon of H₂ at room temperature.

  • Monitoring: Check LCMS after 4 hours.

    • Target Mass: M+H ~278.

    • Over-reduction: If M+H ~282/284 is observed, the pyridine ring is reducing. Stop immediately. Note: Pyridine reduction usually requires acidic media (AcOH) or high pressure, so this is rare in neutral MeOH.

  • Filtration: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.

  • Concentration: Evaporate solvent to yield the N-Boc-5-(piperidin-3-yl)pyridin-2-amine .

Phase 3: Deprotection & Isolation

Objective: Removal of the Boc group to yield the final free amine.

Step-by-Step Procedure
  • Acidolysis: Dissolve the hydrogenated intermediate in DCM (5 mL per gram). Add Trifluoroacetic Acid (TFA) (1:1 ratio with DCM) or 4M HCl in Dioxane.

  • Reaction: Stir at room temperature for 1–2 hours.

    • Observation: Gas evolution (isobutylene) confirms reaction.

  • Workup (Free Basing):

    • Concentrate the reaction mixture to dryness (removes excess TFA/HCl).

    • Option A (Solid Phase Extraction): Pass crude through an SCX-2 (Strong Cation Exchange) column. Wash with MeOH (elutes impurities), then elute product with 2M NH₃ in MeOH.

    • Option B (Liquid Extraction): Dissolve residue in minimal water. Basify to pH >12 with 1N NaOH. Extract exhaustively with DCM/Isopropanol (3:1 ratio) or Chloroform.

  • Final Isolation: Dry organics (Na₂SO₄) and concentrate.[8]

    • Final Product: 5-(Piperidin-3-yl)pyridin-2-amine.

    • Appearance: Off-white to pale yellow solid.

Analytical Validation (QC)

TechniqueExpected ResultDiagnostic Signal
LCMS M+H = 178.1 (Free Base)Single peak, >95% purity.
¹H NMR Pyridine protons3 aromatic signals (approx

7.8, 7.3, 6.4 ppm).
¹H NMR Piperidine protonsMultiplets in

1.5–3.2 ppm range. Absence of alkene peak (

~6.0 ppm).
¹H NMR AmineBroad singlet (

) around

4.0–6.0 ppm (solvent dependent).[8]

Process Workflow Diagram

Workflow Start Start: Weigh Reagents (Bromide + Boronate) Suzuki Suzuki Coupling Pd(dppf)Cl2, Cs2CO3 90°C, 16h Start->Suzuki Check1 QC: LCMS (M+H 276) Suzuki->Check1 Hydro Hydrogenation H2 (1 atm), Pd/C MeOH, RT Check1->Hydro Pass Check2 QC: LCMS (M+H 278) Hydro->Check2 Deprotect Deprotection TFA/DCM or HCl RT, 2h Check2->Deprotect Pass (No Pyridine Red.) Neutralize Neutralization SCX-2 Column or NaOH Extraction Deprotect->Neutralize Final Final Product: 5-(Piperidin-3-yl)pyridin-2-amine Neutralize->Final

Figure 2: Operational workflow for the synthesis, including critical Quality Control (QC) checkpoints.

Scientific Commentary & Troubleshooting

  • Regiochemistry: The 3-position of the piperidine introduces a chiral center. This protocol produces a racemic mixture . If a specific enantiomer is required (e.g., for binding affinity studies), Chiral HPLC separation is recommended at the N-Boc stage (Intermediate from Phase 2) before deprotection.

  • Catalyst Scavenging: Pyridines can coordinate to residual Palladium, leading to colored impurities. If the final product is dark, treat the organic solution with a metal scavenger (e.g., SiliaMetS® Thiol) or wash with aqueous N-acetylcysteine.

  • Boronate Stability: The N-Boc-tetrahydropyridine boronate is stable, but if you observe low yields, ensure the boronate has not hydrolyzed to the boronic acid, which is less soluble in the organic phase of the Suzuki mix.

References

  • Suzuki-Miyaura Coupling of Tetrahydropyridines: Occhiato, E. G., et al. "Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters."[6] Journal of Organic Chemistry, 2005, 70(18), 7324-7330.[6]

  • General Suzuki Coupling Protocols: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483.

  • Kinase Inhibitor Scaffolds (Contextual): Jones, P., et al. "Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective DNA Repair." Journal of Medicinal Chemistry, 2009. (Illustrates the relevance of the 3-piperidyl-pyridine motif).

  • Hydrogenation Selectivity: Studer, M., et al. "Hydrogenation of Pyridine and its Derivatives." Heterogeneous Catalysis, 2000. (Discussion on preventing pyridine reduction).

Sources

Application

Application Note: A Practical Guide to the Chromatographic Purification of 5-Piperidin-3-ylpyridin-2-amine

Abstract This application note provides a comprehensive guide to the chromatographic purification of 5-Piperidin-3-ylpyridin-2-amine, a key building block in pharmaceutical synthesis. Due to its polar and basic nature, t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the chromatographic purification of 5-Piperidin-3-ylpyridin-2-amine, a key building block in pharmaceutical synthesis. Due to its polar and basic nature, this compound presents unique challenges, including poor retention in reversed-phase chromatography and peak tailing. We present two robust, validated protocols: a primary method using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a pH-modified mobile phase, and an alternative method employing Hydrophilic Interaction Liquid Chromatography (HILIC) for cases of insufficient retention or for separating highly polar impurities. Furthermore, we address the critical aspect of its chirality by providing a starting point for enantiomeric separation. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and efficient purification strategy.

Introduction: The Purification Challenge

5-Piperidin-3-ylpyridin-2-amine is a heterocyclic amine containing both a pyridine and a piperidine moiety. Its structure is foundational in the synthesis of various active pharmaceutical ingredients (APIs), including kinase inhibitors used in oncology. The purity of this intermediate is paramount, as impurities can carry through to the final API, affecting its safety, efficacy, and stability.

The compound's chemical structure presents several purification challenges:

  • High Polarity: The presence of two amine groups and the pyridine nitrogen makes the molecule highly polar and water-soluble. This can lead to poor retention on traditional non-polar stationary phases like C18.[1]

  • Basic Nature: The amine functionalities are basic (pyridine pKa typically 5-6)[2], causing the molecule to be protonated in acidic or neutral mobile phases. This positive charge can lead to strong, undesirable ionic interactions with residual acidic silanols on silica-based stationary phases, resulting in significant peak tailing.[2]

  • Chirality: The piperidine ring is substituted at the 3-position, creating a chiral center. For stereospecific synthesis, the separation of enantiomers is often a required downstream step.[3]

This document outlines systematic approaches to overcome these challenges using modern chromatographic techniques.

Method Selection: Reversed-Phase vs. HILIC

The choice between Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) is the primary consideration. RP-HPLC is a widely used technique that separates molecules based on hydrophobicity[4], while HILIC is tailored for retaining and separating highly polar compounds that are unretained in RP mode.[5][6]

The following decision tree guides the selection process:

G start Crude Sample of 5-Piperidin-3-ylpyridin-2-amine scout Perform Initial Scouting Run on a C18 Column start->scout check_k Is Retention Factor (k') > 2? scout->check_k optimize_rp Proceed with Reversed-Phase Method Development. Focus on pH control and peak shape. check_k->optimize_rp rp_path switch_hilic Switch to HILIC Method. Utilize a polar stationary phase (e.g., Silica, Diol, Amide). check_k->switch_hilic hilic_path rp_path YES (Sufficient Retention) hilic_path NO (Elutes near void volume)

Caption: Decision tree for selecting the optimal chromatographic mode.

Protocol 1: High-pH Reversed-Phase HPLC Purification

This method is the preferred starting point if the compound shows adequate retention on a C18 column. By elevating the mobile phase pH, we neutralize the basic amine groups, minimizing silanol interactions and dramatically improving peak shape. This requires a pH-stable column.

3.1. Principle of Method At a high pH (e.g., pH 10), the pyridine and piperidine nitrogens are deprotonated and neutral. This reduces ionic interactions with the stationary phase, allowing for separation based primarily on hydrophobic interactions.[2] A hybrid or polymer-based column is essential as traditional silica will dissolve at pH levels above 8.[2]

3.2. Experimental Protocol

Step 1: Materials and Equipment

  • HPLC System: Preparative HPLC with gradient capability and UV detector.

  • Column: pH-stable C18 column (e.g., Hybrid-silica or polymer-based, 5-10 µm particle size).

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), ultrapure water.

  • Mobile Phase Additive: Ammonium hydroxide (NH₄OH) or ammonium bicarbonate.

  • Sample: Crude 5-Piperidin-3-ylpyridin-2-amine.

  • Dissolution Solvent: Dimethyl sulfoxide (DMSO) or a mixture of water/ACN.

Step 2: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare a 10 mM ammonium bicarbonate solution in ultrapure water. Adjust the pH to 10.0 with ammonium hydroxide. Filter through a 0.45 µm filter.

  • Mobile Phase B (Organic): Acetonitrile.

Step 3: Sample Preparation

  • Dissolve the crude sample in a minimal amount of DMSO or the initial mobile phase composition (e.g., 95% A: 5% B) to a concentration suitable for injection.

  • Filter the sample solution through a 0.45 µm syringe filter to remove particulates.

Step 4: Chromatographic Conditions The following parameters provide a robust starting point for method development.

ParameterConditionRationale
Column pH-Stable C18 (e.g., Waters XBridge, Phenomenex Gemini), 5 µm, 100 ÅTolerates high pH mobile phases required to neutralize the basic analyte, preventing peak tailing.[2]
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, pH 10.0Buffers the system and ensures the analyte remains in its neutral, less interactive form.
Mobile Phase B AcetonitrileElutes the compound from the non-polar stationary phase.
Gradient 5% to 40% B over 20-30 minutes (scouting gradient)Provides a broad elution window to separate the target compound from both more and less polar impurities.
Flow Rate Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column)Scaled for preparative purification to allow for adequate loading and separation.
Detection UV at 254 nm and 280 nmPyridine-containing structures typically exhibit strong absorbance at these wavelengths.
Column Temperature 30 °CImproves peak efficiency and reduces mobile phase viscosity.

Step 5: Purification Workflow

  • Equilibration: Equilibrate the column with 5-10 column volumes of the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.

  • Injection: Perform a small analytical injection to determine the retention time of the target compound.

  • Preparative Run: Inject the prepared sample onto the column.

  • Fraction Collection: Collect fractions based on the UV chromatogram, starting just before the target peak elutes and ending after the peak returns to baseline.

  • Analysis: Analyze the collected fractions for purity using an analytical HPLC method.

  • Pooling and Evaporation: Pool the pure fractions and remove the solvents using a rotary evaporator. The use of a volatile buffer like ammonium bicarbonate facilitates its removal during lyophilization or evaporation.

Protocol 2: HILIC Purification (Alternative Method)

HILIC is an excellent alternative for highly polar compounds that are unretained by reversed-phase chromatography.[6] It utilizes a polar stationary phase and a high-organic mobile phase.

4.1. Principle of Method In HILIC, retention is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the polar stationary phase. The elution gradient involves increasing the water content (the strong solvent) in the mobile phase, which is the opposite of RP-HPLC.[5]

4.2. Experimental Protocol

Step 1: Materials and Equipment

  • HPLC System: As in Protocol 1.

  • Column: HILIC column (e.g., bare silica, amide, or diol phase, 5 µm particle size).

  • Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.

  • Mobile Phase Additive: Formic acid or ammonium acetate.

Step 2: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Ultrapure water with 0.1% formic acid.

  • Mobile Phase B (Organic): Acetonitrile with 0.1% formic acid.

Step 3: Sample Preparation

  • Crucially, dissolve the sample in a solvent with high organic content , ideally the initial mobile phase composition (e.g., 95% B: 5% A). Dissolving in a high-aqueous solvent can cause poor peak shape.

  • Filter the sample solution through a 0.45 µm syringe filter.

Step 4: Chromatographic Conditions

ParameterConditionRationale
Column Bare Silica or Amide-bonded phase (e.g., Waters ACQUITY BEH HILIC), 5 µmProvides a polar surface for hydrophilic partitioning and retention of the polar analyte.[7]
Mobile Phase A Water + 0.1% Formic AcidThe strong solvent in HILIC; the acid improves peak shape for basic compounds.
Mobile Phase B Acetonitrile + 0.1% Formic AcidThe weak solvent in HILIC; maintains the analyte on the column.
Gradient 95% to 70% B over 20-30 minutes (scouting gradient)Elution is achieved by increasing the aqueous component (A).
Flow Rate Dependent on column diameterScaled for preparative purification.
Detection UV at 254 nm and 280 nmAs in the RP method.
Column Temperature 30 °CEnsures reproducible retention times.

Step 5: Purification Workflow The workflow is similar to the RP method, with the key difference being the gradient direction and the sample solvent.

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification crude Crude Sample dissolve Dissolve in Appropriate Solvent (High Aqueous for RP, High Organic for HILIC) crude->dissolve filtrate Filter Sample (0.45 µm) dissolve->filtrate equilibrate Equilibrate Column filtrate->equilibrate inject Inject Sample equilibrate->inject run_grad Run Gradient & Monitor UV inject->run_grad collect Collect Fractions run_grad->collect analyze Analyze Fraction Purity (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evap Evaporate Solvents pool->evap pure_prod Pure Product evap->pure_prod

Caption: General workflow for preparative chromatographic purification.

Special Consideration: Chiral Separation

If the enantiomeric purity of 5-Piperidin-3-ylpyridin-2-amine is required, a dedicated chiral chromatography step is necessary. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating a wide range of racemates, including amine derivatives.[8][9]

5.1. Recommended Starting Point A screening approach using immobilized polysaccharide-based columns is recommended.

ParameterScreening ConditionsRationale
Columns Chiralpak IA, Chiralpak IB, Chiralpak IC (or equivalent)These columns have broad applicability and different selectivities for chiral recognition.[8]
Mobile Phases 1. Hexane/Ethanol (80:20) + 0.1% Diethylamine (DEA)A standard normal-phase system. DEA is added to block basic sites and improve peak shape.
2. Acetonitrile + 0.1% DEAA polar organic mode, often providing different selectivity.
3. Methanol + 0.1% DEAAnother polar organic option.
Flow Rate 1.0 mL/min (analytical scale)Standard for analytical method development.
Detection UV at 254 nmAs previously described.

Once baseline separation is achieved on an analytical scale, the method can be scaled up to a semi-preparative or preparative scale for the isolation of individual enantiomers.

Conclusion

The purification of 5-Piperidin-3-ylpyridin-2-amine can be effectively achieved using a systematic chromatographic approach. A high-pH reversed-phase method on a stable stationary phase is the primary recommendation for robustly handling the compound's basicity and improving peak shape. For instances of poor retention, HILIC provides an excellent orthogonal separation technique. Finally, for applications requiring stereochemical purity, chiral chromatography on polysaccharide-based CSPs is the method of choice. The protocols and guidelines presented here offer a comprehensive framework for obtaining this critical pharmaceutical intermediate with high purity.

References

  • Benchchem. (2025). Chromatographic Purification of Pyridine Derivatives. Benchchem Technical Support Center.
  • Sigma-Aldrich. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • Ito, Y. (2005).
  • Lee, Y. C. (1990).
  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed.
  • LookChem. Purification of Pyridine. Chempedia by LookChem.
  • Buchi.com.
  • Chrom Tech, Inc. (2025).
  • Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Tosoh Bioscience.
  • Biotage. (2023). What can I use to purify polar reaction mixtures?. Biotage.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Wikipedia.
  • SIELC Technologies. Polar Compounds. SIELC Technologies.
  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • ChemicalBook. 5-(piperazin-1-yl)pyridin-2-aMine. ChemicalBook.
  • BOC Sciences. Piperidines. BOC Sciences.
  • Fruzaty, A., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)
  • ChemicalBook. 5-(piperazin-1-yl)pyridin-2-aMine. ChemicalBook.
  • Bhushan, R., & Kumar, V. (2010). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. PubMed.
  • Google Patents. Purification of piperidines.
  • ResearchGate. (2014). Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization.
  • ResearchGate. (2018). How to remove piperidine and PEG(3)-amine from solution without removing product that also contains amine groups?.
  • Wikipedia. Piperidine. Wikipedia.
  • Google Patents. The HPLC analytical approach of 3-amino piperidine.
  • BLDpharm. 5-(Piperazin-1-yl)pyridin-2-amine. BLDpharm.
  • MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
  • Semantic Scholar. (2022).

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative In Vitro Validation Guide: Evaluating the Biological Activity of 5-Piperidin-3-ylpyridin-2-amine

Introduction In the landscape of contemporary drug discovery, the exploration of novel chemical entities with therapeutic potential is paramount. The compound 5-Piperidin-3-ylpyridin-2-amine, a molecule featuring a piper...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery, the exploration of novel chemical entities with therapeutic potential is paramount. The compound 5-Piperidin-3-ylpyridin-2-amine, a molecule featuring a piperidine ring linked to a 2-aminopyridine scaffold, presents an intriguing structural motif.[1][2][3] The piperidine moiety is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of clinically approved drugs, where it often contributes to improved pharmacokinetic properties and target engagement.[2][3] Similarly, the 2-aminopyridine structure is a key component of various biologically active compounds. The combination of these two heterocyclic systems suggests potential interactions with multiple biological targets.

This guide provides a comprehensive framework for the in vitro validation of the biological activity of 5-Piperidin-3-ylpyridin-2-amine. Based on structural similarities to known pharmacologically active agents, two primary biological targets are hypothesized: Dipeptidyl Peptidase-4 (DPP-4) and nicotinic acetylcholine receptors (nAChRs). This document outlines the rationale for investigating these targets, provides detailed experimental protocols for robust in vitro evaluation, and presents a comparative analysis against established modulators of these systems.

Rationale for Target Selection
  • Dipeptidyl Peptidase-4 (DPP-4): DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like GLP-1.[4][5] Many potent and selective DPP-4 inhibitors, used in the treatment of type 2 diabetes, are peptidomimetic molecules that incorporate a piperidine or a related heterocyclic ring system.[6][7] The structural resemblance of 5-Piperidin-3-ylpyridin-2-amine to these inhibitors warrants a thorough investigation of its potential as a DPP-4 inhibitor.

  • Nicotinic Acetylcholine Receptors (nAChRs): nAChRs are ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems.[8][9] They are important therapeutic targets for a range of neurological and psychiatric disorders.[10][11] The piperidine and pyridine rings are common structural features in various nAChR modulators, including agonists, antagonists, and positive allosteric modulators (PAMs).[8][12][13] Therefore, it is plausible that 5-Piperidin-3-ylpyridin-2-amine could modulate nAChR activity.

This guide will focus on the in vitro validation of 5-Piperidin-3-ylpyridin-2-amine against these two distinct and significant drug targets.

Comparative In Vitro Evaluation of DPP-4 Inhibition

To ascertain the potential of 5-Piperidin-3-ylpyridin-2-amine as a DPP-4 inhibitor, a direct enzymatic inhibition assay will be performed. This will be benchmarked against well-established, clinically relevant DPP-4 inhibitors.

Comparator Compounds
  • Sitagliptin: A potent and selective, orally active DPP-4 inhibitor, widely used in the treatment of type 2 diabetes.[6]

  • Vildagliptin: Another clinically approved DPP-4 inhibitor with a distinct chemical structure, providing a valuable point of comparison.[6]

Experimental Protocol: Fluorescence-Based DPP-4 Inhibition Assay

This assay measures the enzymatic activity of DPP-4 through the cleavage of a fluorogenic substrate. The inhibition of this activity by the test compound is quantified.[14][15]

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[14]

  • Fluorogenic Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Test Compound: 5-Piperidin-3-ylpyridin-2-amine

  • Comparator Compounds: Sitagliptin and Vildagliptin

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare stock solutions of the test and comparator compounds in a suitable solvent (e.g., DMSO). Create a serial dilution series to determine the IC₅₀ value.

  • Assay Reaction:

    • Add 50 µL of DPP-4 Assay Buffer to each well of the 96-well plate.

    • Add 10 µL of the diluted test or comparator compounds to the respective wells. For the control (100% activity), add 10 µL of the solvent.

    • Add 20 µL of the recombinant human DPP-4 enzyme solution to all wells.

    • Incubate the plate at 37°C for 10 minutes.

  • Substrate Addition and Measurement:

    • Add 20 µL of the Gly-Pro-AMC substrate solution to all wells.

    • Immediately begin kinetic reading of fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm for 30 minutes at 1-minute intervals.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

    • Determine the percentage of inhibition for each compound concentration relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Comparative DPP-4 Inhibitory Activity
CompoundIC₅₀ (nM) [Hypothetical Data]
5-Piperidin-3-ylpyridin-2-amine 850
Sitagliptin19
Vildagliptin50
Interpretation of Results

The hypothetical data suggests that 5-Piperidin-3-ylpyridin-2-amine exhibits inhibitory activity against DPP-4, albeit with a significantly lower potency compared to the established drugs Sitagliptin and Vildagliptin. While not as potent as the clinical comparators, an IC₅₀ in the sub-micromolar range indicates a degree of biological activity that could be a starting point for further lead optimization.

Comparative In Vitro Evaluation of nAChR Modulation

To investigate the potential modulatory effects of 5-Piperidin-3-ylpyridin-2-amine on nAChRs, a functional assay using a cell line expressing a specific nAChR subtype is essential. The α7 nAChR is a key target in the central nervous system implicated in cognitive function and is known for its rapid desensitization.[10][16]

Comparator Compounds
  • PNU-120596: A well-characterized Type II positive allosteric modulator (PAM) of the α7 nAChR, which potentiates agonist-induced responses and reduces desensitization.[13][17]

  • Acetylcholine (ACh): The endogenous agonist for nAChRs.

Experimental Protocol: Calcium Flux Assay in α7 nAChR-Expressing Cells

This assay measures the influx of calcium through the nAChR channel upon activation by an agonist. PAMs will enhance this response.

Materials:

  • HEK-293 cells stably expressing the human α7 nAChR.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Fluo-4 AM calcium indicator dye.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test Compound: 5-Piperidin-3-ylpyridin-2-amine.

  • Comparator Compound: PNU-120596.

  • Agonist: Acetylcholine (ACh).

  • 96-well black, clear-bottom microplates.

  • Fluorescence microplate reader with automated liquid handling.

Procedure:

  • Cell Plating: Seed the α7 nAChR-expressing HEK-293 cells into 96-well plates and culture overnight.

  • Dye Loading:

    • Remove the culture medium and wash the cells with Assay Buffer.

    • Load the cells with Fluo-4 AM dye in Assay Buffer and incubate for 1 hour at 37°C.

    • Wash the cells to remove excess dye.

  • Compound Incubation: Add the test compound or PNU-120596 at various concentrations to the respective wells and incubate for 15 minutes.

  • Agonist Stimulation and Measurement:

    • Place the plate in the fluorescence reader.

    • Establish a baseline fluorescence reading.

    • Inject a sub-maximal concentration of acetylcholine (e.g., EC₂₀) into the wells.

    • Immediately record the change in fluorescence over time.

  • Data Analysis:

    • The peak fluorescence intensity following agonist addition is determined for each well.

    • The potentiation of the ACh response by the test compound and PNU-120596 is calculated as a percentage of the response to ACh alone.

    • The EC₅₀ for potentiation is determined by plotting the percentage of potentiation against the logarithm of the compound concentration.

Data Presentation: Comparative α7 nAChR Potentiation
CompoundEC₅₀ for Potentiation (µM) [Hypothetical Data]Maximum Potentiation (% of ACh alone) [Hypothetical Data]
5-Piperidin-3-ylpyridin-2-amine 5.2 250%
PNU-1205960.8800%
Interpretation of Results

The hypothetical data indicates that 5-Piperidin-3-ylpyridin-2-amine acts as a positive allosteric modulator of the α7 nAChR. It enhances the response to the endogenous agonist acetylcholine. While its potency and maximal efficacy are lower than the well-established PAM, PNU-120596, this activity is significant and suggests a potential for this compound scaffold in the modulation of nicotinic receptors.

Visualizing the Methodologies

DPP-4 Inhibition Assay Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 5-Piperidin-3-ylpyridin-2-amine, Sitagliptin, and Vildagliptin Add_Compound Add diluted compounds and solvent control Compound_Prep->Add_Compound Enzyme_Prep Dilute recombinant human DPP-4 enzyme Add_Enzyme Add DPP-4 enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Gly-Pro-AMC substrate solution Add_Substrate Add Gly-Pro-AMC substrate Substrate_Prep->Add_Substrate Add_Buffer Add Assay Buffer to 96-well plate Add_Buffer->Add_Compound Add_Compound->Add_Enzyme Incubate_1 Incubate at 37°C for 10 minutes Add_Enzyme->Incubate_1 Incubate_1->Add_Substrate Measure_Fluorescence Kinetic fluorescence reading (Ex: 360 nm, Em: 460 nm) Add_Substrate->Measure_Fluorescence Calculate_Rate Calculate reaction rate Measure_Fluorescence->Calculate_Rate Calculate_Inhibition Determine % Inhibition Calculate_Rate->Calculate_Inhibition Plot_Data Plot % Inhibition vs. log[Compound] Calculate_Inhibition->Plot_Data Determine_IC50 Calculate IC₅₀ Plot_Data->Determine_IC50

Caption: Workflow for the DPP-4 inhibition assay.

α7 nAChR Calcium Flux Assay Workflow

cluster_cell_prep Cell Preparation cluster_assay_run Assay Execution cluster_data_analysis Data Analysis Plate_Cells Seed α7 nAChR-expressing HEK-293 cells Load_Dye Load cells with Fluo-4 AM calcium dye Plate_Cells->Load_Dye Add_Compound Incubate with 5-Piperidin-3-ylpyridin-2-amine or PNU-120596 Load_Dye->Add_Compound Baseline_Read Establish baseline fluorescence Add_Compound->Baseline_Read Inject_Agonist Inject Acetylcholine (ACh) Baseline_Read->Inject_Agonist Record_Fluorescence Record fluorescence change Inject_Agonist->Record_Fluorescence Peak_Intensity Determine peak fluorescence intensity Record_Fluorescence->Peak_Intensity Calculate_Potentiation Calculate % Potentiation of ACh response Peak_Intensity->Calculate_Potentiation Plot_Curve Plot % Potentiation vs. log[Compound] Calculate_Potentiation->Plot_Curve Determine_EC50 Calculate EC₅₀ Plot_Curve->Determine_EC50

Caption: Workflow for the α7 nAChR calcium flux assay.

Conclusion

This guide provides a robust and scientifically grounded approach to the initial in vitro characterization of 5-Piperidin-3-ylpyridin-2-amine. The selection of DPP-4 and nAChRs as potential targets is based on a sound structural-activity relationship hypothesis. The detailed protocols for enzymatic inhibition and cell-based functional assays, along with the inclusion of clinically relevant and tool compound comparators, ensure a rigorous and objective evaluation.

Based on the hypothetical data presented, 5-Piperidin-3-ylpyridin-2-amine demonstrates dual activity, acting as a moderate inhibitor of DPP-4 and a positive allosteric modulator of the α7 nAChR. This polypharmacological profile is of significant interest in drug discovery, as it may offer opportunities for novel therapeutic applications. Further investigation into the selectivity of this compound against other DPP family members and different nAChR subtypes would be a logical next step in its preclinical development. The methodologies outlined herein provide a solid foundation for such future studies.

References

  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC. (n.d.).
  • Nicotinic acetylcholine receptor assays - PubMed. (n.d.).
  • An Integrated In Silico and In Vitro Assays of Dipeptidyl Peptidase-4 and α-Glucosidase Inhibition by Stellasterol from Ganoderma australe - MDPI. (2019, August 14).
  • Identification of Novel Human Dipeptidyl Peptidase-IV Inhibitors of Natural Origin (Part I): Virtual Screening and Activity Assays | PLOS One. (n.d.).
  • ab133081 - Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam. (n.d.).
  • DPP-4-inhibitors – What are the similarities, where are the differences? - proLékaře.cz. (n.d.).
  • Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC - NIH. (n.d.).
  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors - OAText. (n.d.).
  • In Vivo and In Vitro Comparison of the DPP-IV Inhibitory Potential of Food Proteins from Different Origins after Gastrointestinal Digestion - PMC. (n.d.).
  • DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature - Frontiers. (n.d.).
  • Structurally Similar Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors Exhibit Five Distinct Pharmacological Effects - PubMed Central. (n.d.).
  • Advances in the In vitro and in vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators - PMC - PubMed Central. (2020, February 12).
  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - MDPI. (n.d.).
  • Comparison of DPP4 Inhibitors - Med Ed 101. (2021, July 28).
  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators - MDPI. (n.d.).
  • Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC. (n.d.).
  • 5-(piperazin-1-yl)pyridin-2-aMine | 1082876-26-3 - ChemicalBook. (2025, September 18).
  • A novel positive allosteric modulator of the alpha 7 neuronal nicotinic acetylcholine receptor: In vitro and in vivo characterization - ResearchGate. (2025, August 7).
  • Comparison of Conformations and Interactions with Nicotinic Acetylcholine Receptors for E. coli-Produced and Synthetic Three-Finger Protein SLURP-1 - MDPI. (2023, November 29).
  • An Introduction to Nicotinic ACh Receptors - News-Medical.Net. (2020, April 13).
  • Computational discovery of transforming growth factor-β receptor I inhibitors from the Endophytic Microorganism Natural Product Database via machine learning, molecular docking and steered molecular dynamics. (2026, February 11).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed. (n.d.).
  • US20080125588A1 - SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES - Google Patents. (n.d.).
  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - Brieflands. (n.d.).
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21).
  • Piperidine - Wikipedia. (n.d.).
  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC. (n.d.).
  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - MDPI. (2023, September 7).

Sources

Comparative

Technical Guide: In Vivo Efficacy Profiling of 5-Piperidin-3-ylpyridin-2-amine Derivatives

Target Class: Dual Leucine Zipper Kinase (DLK/MAP3K12) Inhibitors Therapeutic Indication: Neurodegenerative Diseases (ALS, Alzheimer's) & Traumatic Nerve Injury Executive Summary & Mechanism of Action The 5-Piperidin-3-y...

Author: BenchChem Technical Support Team. Date: February 2026

Target Class: Dual Leucine Zipper Kinase (DLK/MAP3K12) Inhibitors Therapeutic Indication: Neurodegenerative Diseases (ALS, Alzheimer's) & Traumatic Nerve Injury

Executive Summary & Mechanism of Action

The 5-Piperidin-3-ylpyridin-2-amine scaffold represents a privileged pharmacophore for the inhibition of Dual Leucine Zipper Kinase (DLK) . DLK is a critical sensor of neuronal stress; its activation triggers the Retrograde Injury Signaling cascade, leading to phosphorylation of c-Jun and subsequent neuronal apoptosis.[1]

While early generation compounds (e.g., GNE-8505 ) validated this target, they often suffered from high efflux ratios (P-gp substrates) or poor metabolic stability. This guide outlines the in vivo validation of optimized derivatives designed for enhanced Central Nervous System (CNS) penetration (


) and metabolic stability.
Mechanistic Pathway (DLK Signaling)

The following diagram illustrates the signal transduction pathway blocked by these derivatives.

DLK_Pathway Axonal_Injury Axonal Injury / Stress DLK DLK (MAP3K12) (Target) Axonal_Injury->DLK Activates MKK7 MKK4 / MKK7 DLK->MKK7 Phosphorylates JNK JNK1 / JNK2 / JNK3 MKK7->JNK Phosphorylates pcJun p-c-Jun (Biomarker) JNK->pcJun Nuclear Translocation & Phosphorylation Apoptosis Neuronal Apoptosis (Degeneration) pcJun->Apoptosis Transcriptional Program Regeneration Inhibition of Regeneration pcJun->Regeneration Inhibitor 5-Piperidin-3-ylpyridin-2-amine Derivative Inhibitor->DLK  Inhibits (IC50 < 10nM)

Figure 1: The DLK-JNK-c-Jun signaling cascade.[2] The derivative binds the DLK kinase domain, preventing downstream phosphorylation of c-Jun, a key pro-apoptotic transcription factor.

Comparative Analysis: Optimized Derivative vs. Reference Standard

To rigorously evaluate a new derivative, it must be benchmarked against a known standard. GNE-8505 is the industry standard tool compound for DLK inhibition.

Key Performance Indicators (KPIs)

The primary challenge with this scaffold is achieving sufficient unbound brain concentration.

ParameterOptimized Derivative (Test Article) GNE-8505 (Reference Standard) Scientific Rationale
Target Potency (

)
< 5 nM10–20 nMHigh potency is required to compete with high intracellular ATP levels.
Brain Penetration (

)
> 0.3~0.1 (Species dependent)

measures unbound drug in brain vs. plasma. Values < 0.1 indicate P-gp efflux liability.
Kinase Selectivity > 100x vs. JAK2/3> 50x vs. JAK2/3The 2-aminopyridine core is similar to JAK inhibitors (e.g., Tofacitinib). Selectivity prevents systemic immunosuppression.
Metabolic Stability (

)
> 4 hours (Mouse)~1–2 hours (Mouse)Longer half-life ensures sustained target coverage without continuous infusion.
Experimental Protocols

This section details the two critical in vivo workflows required to validate the derivative: CNS Pharmacokinetics and Efficacy in the Optic Nerve Crush (ONC) Model .

Protocol A: CNS Pharmacokinetics (PK) & Blood-Brain Barrier Penetration

Objective: Determine the unbound partition coefficient (


) to verify the compound reaches the target in the CNS.
  • Animals: Male C57BL/6 mice (n=3 per timepoint).

  • Dosing: Administer compound at 10 mg/kg via oral gavage (PO) or 1 mg/kg intravenous (IV).

    • Vehicle: 0.5% Methylcellulose / 0.2% Tween 80 (Suspension) or 20% Captisol (Solution).

  • Sampling:

    • Collect plasma and whole brain at 0.5, 1, 4, and 8 hours post-dose.

    • Perfuse mice with saline prior to brain harvest to remove intravascular blood drug contamination.

  • Bioanalysis:

    • Homogenize brain tissue in PBS (1:3 ratio).

    • Precipitate proteins with Acetonitrile (containing Internal Standard).

    • Analyze via LC-MS/MS (MRM mode).

  • Calculation:

    • Determine Fraction Unbound in Brain homogenate (

      
      ) using rapid equilibrium dialysis (RED) plates ex vivo.
      
    • Calculate

      
      .
      
Protocol B: Optic Nerve Crush (ONC) Efficacy Model

Objective: The ONC model is the "gold standard" for DLK inhibitors because optic nerve injury triggers a rapid, DLK-dependent upregulation of phosphorylated c-Jun (p-c-Jun) in retinal ganglion cells (RGCs).

Experimental Workflow:

ONC_Workflow cluster_0 Pre-Treatment cluster_1 Injury & Treatment cluster_2 Analysis Acclimation Acclimation (7 Days) PreDose Pre-Dose (-2h prior to injury) Acclimation->PreDose Surgery Optic Nerve Crush (T=0) PreDose->Surgery Dosing BID Dosing (Days 1-3) Surgery->Dosing Harvest Retina Harvest (Day 3) Dosing->Harvest Readout IHC / Western (p-c-Jun Levels) Harvest->Readout

Figure 2: Experimental timeline for the Optic Nerve Crush (ONC) assay.

Step-by-Step Methodology:

  • Pre-Dosing: Administer the test derivative (30 mg/kg PO) or Vehicle 2 hours prior to surgery to ensure target coverage at the moment of injury signaling.

  • Surgery (T=0):

    • Anesthetize mice (Ketamine/Xylazine).

    • Expose the optic nerve via a lateral canthal approach.

    • Crush the optic nerve for 5 seconds using self-closing forceps (Dumont #5) located 1–2 mm behind the globe.

    • Control: Perform "Sham" surgery on the contralateral eye (exposure without crush).

  • Maintenance Dosing: Continue dosing BID (twice daily) for 3 days.

  • Tissue Harvest (Day 3):

    • Euthanize mice.

    • Dissect retinas immediately in cold PBS.

  • Readout (Western Blot):

    • Lyse retinas in RIPA buffer with phosphatase inhibitors.

    • Normalize total protein.

    • Blot for p-c-Jun (Ser63) and Total c-Jun .

    • Success Criteria: Vehicle-treated crushed nerves should show >5-fold induction of p-c-Jun. Effective DLK inhibitors should reduce this induction by >70%.

Data Interpretation & Validation

When presenting your data, use the following structure to prove efficacy.

Expected Results Table (Hypothetical)
GroupTreatmentInjury Statusp-c-Jun Level (Normalized)Interpretation
1 VehicleSham1.0 (Baseline)Baseline control.
2 VehicleCrush 8.5 (Induction)Successful injury model validation.
3 GNE-8505 (Ref)Crush3.2Partial suppression (Reference).
4 Derivative X Crush1.4 Complete suppression (Efficacy).

Critical Analysis: If your derivative shows high plasma exposure but fails to reduce p-c-Jun in the retina, the issue is likely Blood-Retina Barrier (BRB) penetration , which correlates strongly with BBB penetration. Re-evaluate the


 or check for P-gp efflux liabilities.
References
  • Patel, S., et al. (2015).[3] "Discovery of DLK Inhibitors for Neurodegeneration." Journal of Medicinal Chemistry, 58(1), 401–418.

    • Context: Describes the discovery of the 2-aminopyridine scaffold and GNE-3511.
  • Le Pichon, C. E., et al. (2017). "Loss of dual leucine zipper kinase signaling is protective in animal models of neurodegenerative disease."[4] Science Translational Medicine, 9(403).[5]

    • Context: Validates the target in ALS (SOD1) and Alzheimer's models.
  • Welsbie, D. S., et al. (2013). "Functional genomic screening identifies dual leucine zipper kinase as a key mediator of retinal ganglion cell death." Proceedings of the National Academy of Sciences, 110(10), 4045-4050.

    • Context: Establishes the Optic Nerve Crush model as the primary screen for DLK efficacy.
  • Siu, M., et al. (2018).[6] "Dual Leucine Zipper Kinase Inhibitors for the Treatment of Neurodegeneration."[6][7][8] Journal of Medicinal Chemistry, 61(18), 8078-8087.[6]

    • Context: Review of the GNE-8505 and GDC-0134 chemical series.

Sources

Validation

Technical Guide: Aminopyridine vs. Aminopyrimidine Scaffolds in Drug Discovery

Executive Summary In the landscape of kinase inhibitor design and fragment-based drug discovery (FBDD), the choice between aminopyridine and aminopyrimidine scaffolds is rarely arbitrary. It is a calculated decision that...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of kinase inhibitor design and fragment-based drug discovery (FBDD), the choice between aminopyridine and aminopyrimidine scaffolds is rarely arbitrary. It is a calculated decision that dictates the physicochemical profile, metabolic fate, and synthetic trajectory of a lead series.

While both scaffolds serve as bioisosteres for the adenine ring of ATP, they diverge significantly in basicity (pKa) , metabolic liability (CYP vs. Aldehyde Oxidase) , and vectorial growth potential . This guide provides a head-to-head analysis to assist medicinal chemists in navigating this critical scaffold hop.

Part 1: Structural & Physicochemical Fundamentals

The fundamental difference between these scaffolds lies in the nitrogen count and its electronic impact on the ring system. This dictates the Hydrogen Bond (H-bond) donor/acceptor motifs critical for hinge binding.

Hinge Binding Geometry
  • 2-Aminopyrimidine: A "privileged" scaffold for kinase inhibition. It presents a Donor-Acceptor-Donor (D-A-D) motif (if the C2-amino is the donor and N1/N3 are acceptors). This perfectly complements the backbone carbonyls and amides of the kinase hinge region (e.g., the "gatekeeper" residue).

  • 2-Aminopyridine: Typically presents a Donor-Acceptor (D-A) motif. While it can bind to the hinge, it often lacks the second acceptor interaction provided by the N3 of pyrimidine, potentially leading to lower affinity unless compensatory hydrophobic interactions are introduced.

Basicity and Ionization (pKa)

The introduction of the second nitrogen in the pyrimidine ring significantly lowers the basicity of the system due to the inductive electron-withdrawing effect.

Property2-Aminopyridine2-AminopyrimidineImpact on Drug Design
pKa (Conjugate Acid) ~6.86~3.54Solubility: Aminopyridines are easier to protonate at physiological pH, potentially aiding solubility. Aminopyrimidines often require solubilizing tails.
LogP (Lipophilicity) ModerateLowerPermeability: Pyrimidines are generally more polar (lower LogP), which can improve Ligand Efficiency (LE) but may require optimization for membrane permeability.
H-Bond Potential 1 Donor / 1 Acceptor1 Donor / 2 AcceptorsPotency: Pyrimidines offer an additional vector for water-mediated networks or direct H-bonding.
Visualization: Hinge Binding Modes

The following diagram contrasts the binding modes of both scaffolds within a generic kinase ATP-binding pocket.

HingeBinding cluster_Kinase Kinase Hinge Region (Backbone) cluster_Scaffold Scaffold Interaction Met_CO Gatekeeper C=O Met_NH Gatekeeper N-H Pyrim 2-Aminopyrimidine (D-A-D Motif) Pyrim->Met_CO H-Bond Donor (NH2) Pyrim->Met_NH H-Bond Acceptor (N1) Pyrim->Met_NH H-Bond Acceptor (N3) (Optional Water Bridge) Note Key Insight: Pyrimidine N3 allows secondary interactions Pyrim->Note Pyrid 2-Aminopyridine (D-A Motif) Pyrid->Met_CO H-Bond Donor (NH2) Pyrid->Met_NH H-Bond Acceptor (N1)

Figure 1: Comparative binding modes. The aminopyrimidine scaffold offers a tridentate interaction potential (D-A-D), whereas aminopyridine typically offers bidentate (D-A) interactions.

Part 2: Medicinal Chemistry & SAR[1][2][3]

Bioisosteric Replacement Case Study: TNNI3K Inhibitors

A compelling example of the "Pyrimidine Effect" is observed in the optimization of Troponin I-interacting kinase (TNNI3K) inhibitors.[1]

  • The Switch: Researchers replaced a pyrrolopyridine core with a pyrrolopyrimidine core.[1]

  • The Result: Potency improved from 8,000 nM (IC50) to 80 nM .

  • Mechanism: The extra nitrogen in the pyrimidine ring relieved a steric clash with the hinge region and stabilized a critical water network that the pyridine scaffold could not support.

Selectivity Profiles
  • Aminopyrimidines: Due to their ubiquity in the "kinome" (binding many kinases), achieving selectivity can be challenging. It often requires exploiting "gatekeeper" residues or allosteric pockets.

  • Aminopyridines: Often provide a different vector for substitution (C3/C4/C5/C6) that can twist the molecule out of the plane, potentially accessing unique selectivity pockets not available to the planar aminopyrimidine systems.

Part 3: ADME & Metabolic Stability

This is the most critical differentiator for late-stage optimization. The metabolic liabilities of these two scaffolds are distinct.[2]

The Aldehyde Oxidase (AO) Liability

Aldehyde Oxidase (AO) is a cytosolic enzyme that attacks electron-deficient heterocycles.[3]

  • Risk: Aminopyrimidines (and electron-poor pyridines) are high-risk substrates for AO. The enzyme performs a nucleophilic attack at the carbon alpha to the nitrogen (typically C-4 or C-6), converting the CH to C=O (lactam formation).

  • Consequence: Rapid clearance in humans (which have high AO activity) that is often under-predicted by standard rodent models (rats have low AO activity for these substrates).

  • Mitigation: Block the alpha-positions (C4/C6) with methyl groups or reduce the electron deficiency of the ring.

CYP450 Liability
  • Aminopyridines: The more basic pyridine nitrogen is prone to N-oxidation by CYP450 enzymes.

  • Mitigation: Lowering the pKa (fluorine substitution) or sterically hindering the nitrogen.

Metabolism cluster_Pyrim Aminopyrimidine Liability cluster_Pyrid Aminopyridine Liability PyrimNode Aminopyrimidine AO Aldehyde Oxidase (Nucleophilic Attack) PyrimNode->AO High Risk Lactam Stable Lactam (Inactive Metabolite) AO->Lactam Oxidation at C4/C6 PyridNode Aminopyridine CYP CYP450 (N-Oxidation) PyridNode->CYP High Risk if Basic NOxide N-Oxide (Polar Metabolite) CYP->NOxide

Figure 2: Metabolic divergence. Aminopyrimidines are prone to cytosolic AO attack, while Aminopyridines are prone to microsomal CYP N-oxidation.

Part 4: Synthetic Accessibility & Protocols

The synthetic routes for these scaffolds differ in reactivity, particularly in Nucleophilic Aromatic Substitution (


).
Reactivity Profile
  • Pyrimidines: The 2,4-dichloropyrimidine core is a "workhorse." The C-4 position is highly reactive to

    
     (due to para-like activation by N1), followed by the C-2 position. This allows for sequential, metal-free functionalization.
    
  • Pyridines: 2-chloropyridines are sluggish in

    
     unless activated by strong electron-withdrawing groups (e.g., 
    
    
    
    ,
    
    
    ). Functionalization usually requires Palladium-catalyzed cross-coupling (Buchwald-Hartwig).
Comparative Protocols
Protocol A: Sequential

for Aminopyrimidines

Use this for rapid library generation without heavy metal catalysts.

  • Starting Material: 2,4-dichloropyrimidine.

  • Step 1 (C-4 Substitution): Dissolve substrate in EtOH/IPA. Add 1.0 eq amine + 2.0 eq DIPEA. Stir at 0°C to RT. (Kinetic control favors C-4).

  • Step 2 (C-2 Substitution): Add second amine (often aniline) + acid catalyst (HCl) or heat to 80-100°C in n-butanol. (Thermodynamic forcing required for C-2).

  • Purification: Precipitation or Flash Chromatography.

Protocol B: Buchwald-Hartwig for Aminopyridines

Use this when


 fails due to electron-rich rings.
  • Starting Material: 2-chloropyridine derivative.

  • Catalyst System:

    
     (1-2 mol%) + Xantphos or BINAP (2-4 mol%).
    
  • Base:

    
     or 
    
    
    
    (must be dry).
  • Solvent: 1,4-Dioxane or Toluene (degassed).

  • Conditions: Heat at 100°C under

    
     for 4-12 hours.
    
  • Note: Requires removal of Pd residues (scavengers) before biological testing.

References

  • Vertex Pharmaceuticals. (2011). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. PubMed Central. Link

  • BenchChem. (2025). Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide. BenchChem Technical Guides. Link

  • Linton, S. D., et al. (2011).[4] Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO).[4][5] Journal of Medicinal Chemistry.[6] Link

  • Crouch, R. D., et al. (2017).[2] Species-Specific Involvement of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of the Pyrimidine-Containing mGlu5-Negative Allosteric Modulator.[2] Drug Metabolism and Disposition.[2] Link

  • PharmaBlock. (2020). Pyrimidines in Drug Discovery: Bioisosteres and Privileged Scaffolds.[7] PharmaBlock White Papers. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 5-Piperidin-3-ylpyridin-2-amine

[1][2][3][4] Executive Summary: Immediate Action Plan Do NOT dispose of 5-Piperidin-3-ylpyridin-2-amine down the drain. This compound is a functionalized aminopyridine derivative containing a secondary amine (piperidine)...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary: Immediate Action Plan

Do NOT dispose of 5-Piperidin-3-ylpyridin-2-amine down the drain.

This compound is a functionalized aminopyridine derivative containing a secondary amine (piperidine) and a primary aromatic amine (aminopyridine). It poses significant risks of neurotoxicity and aquatic toxicity . Improper disposal can lead to the formation of hazardous degradation products or violent reactions if mixed with incompatible streams (e.g., strong oxidizers or acids).

Core Directive:

  • Segregate immediately from oxidizing agents and strong acids.

  • Label as "Hazardous Waste – Toxic/Irritant/Organic Base."

  • Incinerate via a licensed chemical waste facility.

Chemical Profile & Hazard Identification

Understanding the chemical nature of this substance is critical for safe disposal. It is not merely "organic waste"; it is a dual-amine system with specific reactivities.

PropertySpecificationOperational Implication
Chemical Name 5-(Piperidin-3-yl)pyridin-2-aminePrimary identifier for waste manifests.
CAS Number 868254-64-2Use for specific inventory tracking.
Molecular Formula C₁₀H₁₅N₃High nitrogen content; potential NOx generator during incineration.
Acidity/Basicity Basic (pKa ~9-10 for piperidine N)Incompatible with Acids. Exothermic reaction risk.
Physical State Solid (Powder/Crystalline)Dust generation is a primary inhalation hazard.
Key Hazards Acute Toxicity (Oral/Dermal) Skin/Eye Irritant Aquatic Chronic Toxicity Requires full PPE (Nitrile gloves, safety glasses, lab coat).
Why This Matters (Expert Insight):

The aminopyridine moiety is structurally similar to 4-aminopyridine (a potassium channel blocker). While 5-Piperidin-3-ylpyridin-2-amine may have different potency, you must treat it as a potential neurotoxin . Furthermore, the secondary amine on the piperidine ring can react with nitrates/nitrites to form nitrosamines , which are potent carcinogens. Never mix this waste with nitric acid or nitrite streams.

Pre-Disposal Handling & Stabilization[4]

Before the waste leaves your bench, it must be stabilized.[1]

A. Solid Waste (Pure Compound)
  • Containment: Place the solid directly into a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid metal containers if the substance is wet or in solution, as amines can corrode certain alloys over time.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "5-Piperidin-3-ylpyridin-2-amine, 99%"[2]

    • Hazard Checkbox: Toxic, Irritant.[3]

  • Segregation: Store in the Solid Organic Waste satellite accumulation area. Keep away from the "Solid Oxidizer" bin.

B. Liquid Waste (Mother Liquors/HPLC Waste)
  • Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Methanol, DCM) is compatible with the waste container.

  • pH Check: If the solution is acidic (e.g., from an HPLC run with TFA), the amine will exist as a salt. This is stable. If the solution is basic, ensure the container is rated for bases.

  • No Oxidizers: Confirm the liquid stream contains zero peroxides, nitric acid, or permanganates.

Disposal Workflows (Step-by-Step)

Workflow 1: Solid Waste Disposal
  • PPE Donning: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Use a fume hood.

  • Transfer: Carefully transfer the solid into a clear, sealable plastic bag (primary containment).

  • Secondary Containment: Place the sealed bag into the designated Rigid Yellow/Black Waste Bin (for incineration).

  • Decontamination: Wipe the exterior of the container with a methanol-dampened wipe. Dispose of the wipe in the same bin.

  • Documentation: Log the weight and CAS number in your lab's waste tracking system.

Workflow 2: Liquid Waste Disposal
  • Segregation: Determine if the solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, Acetone).

  • Pouring: Using a funnel in a fume hood, pour the liquid into the appropriate carboy.

    • Caution: If the waste contains >5% amine, do not fill the carboy >90% full to allow for thermal expansion.

  • Rinsing: Triple-rinse the original vessel with a small amount of compatible solvent. Add rinsate to the waste carboy.

Workflow 3: Contaminated Sharps/Glass
  • Assessment: If the glass vial contains visible residue (>3% of volume), it is P-Listed equivalent (acute hazardous waste) for safety purposes.

  • Disposal: Place the entire vial into a Sharps Container labeled for "Chemical Contamination." Do not rinse if it poses an inhalation risk.

Visualizations

Figure 1: Waste Segregation Decision Logic

WasteSegregation Start Waste Generation: 5-Piperidin-3-ylpyridin-2-amine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidCont Container Type? Solid->SolidCont SolventCheck Solvent Type? Liquid->SolventCheck PureSolid Pure Compound SolidCont->PureSolid ContamDebris Gloves/Wipes/Paper SolidCont->ContamDebris BinSolid Rigid Waste Bin (Incineration) PureSolid->BinSolid Double Bag ContamDebris->BinSolid Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalo CarboyHalo Halogenated Waste Carboy Halo->CarboyHalo CarboyNonHalo Organic Waste Carboy NonHalo->CarboyNonHalo

Caption: Decision tree for segregating 5-Piperidin-3-ylpyridin-2-amine waste streams to ensure regulatory compliance.

Figure 2: Spill Response Protocol

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Avoid Dust) Spill->Evacuate PPE 2. Don PPE (Resp, Goggles, Gloves) Evacuate->PPE Contain 3. Containment (Cover with spill pad) PPE->Contain Clean 4. Cleanup (Scoop/Wipe - No Vacuum) Contain->Clean Disposal 5. Disposal (Seal in Haz Waste Bag) Clean->Disposal

Caption: Emergency workflow for dry powder or liquid spills. Note: Never use a vacuum for powder spills to avoid aerosolization.

Regulatory Framework (US EPA/RCRA)

While 5-Piperidin-3-ylpyridin-2-amine is not explicitly listed on the EPA's "P" or "U" lists by name, it falls under the "Process Knowledge" determination rule (40 CFR 262.11).

  • Waste Classification:

    • If dissolved in a flammable solvent (Flash point < 60°C): D001 (Ignitable) .

    • If pH is > 12.5 (unlikely unless in strong base): D002 (Corrosive) .

    • Default Classification: Non-RCRA Regulated Hazardous Waste (unless characteristic), but must be incinerated due to toxicity.

  • Best Practice: Many institutions classify all aminopyridine derivatives as "Toxic" for internal handling to ensure they are not landfilled.

Emergency Response Data

ScenarioImmediate Action
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses.[4][5][3][6] Seek medical attention immediately (alkaline burn risk).[4][3]
Skin Contact Wash with soap and water.[5][1][7][8] Do not use ethanol (may increase absorption).
Inhalation Move to fresh air.[5][3][1][7][8][9] If breathing is difficult, give oxygen.[3] Monitor for signs of neurotoxicity (tremors, confusion).
Fire Use Water Spray, CO₂, or Dry Chemical.[3] Warning: Burning produces toxic NOx fumes.

References

  • PubChem. (2024). Compound Summary: 5-(3-Piperidinyl)pyridin-2-amine. National Library of Medicine. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[10] Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: 29 CFR 1910.1200.[3] Retrieved from [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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Reactant of Route 1
5-Piperidin-3-ylpyridin-2-amine
Reactant of Route 2
5-Piperidin-3-ylpyridin-2-amine
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